2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often utilize catalysts to enhance reaction efficiency and yield. For example, palladium on carbon or Raney nickel can be used as reducing agents in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.
Medicine: Explored for its therapeutic potential in treating central nervous system disorders, cancer, and inflammation.
Industry: Utilized in the development of new materials and agricultural chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes involved in various metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-5-3-4-6(9(13)14)11-8(5)12-7/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
LFHIUEDXRLJQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.